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Abstract
The GALA peptide is a synthetic, 30-amino acid amphipathic peptide designed to mimic the

fusogenic domains of viral proteins. Its sequence, rich in glutamic acid, alanine, and leucine,

confers a remarkable pH-sensitive conformational flexibility. At physiological pH, GALA exists

as a soluble random coil. However, in the acidic environment of the endosome (pH 5.0-6.5), it

undergoes a structural transition to an α-helix. This transformation is pivotal to its function: the

amphipathic helix inserts into the endosomal membrane, inducing pore formation and

membrane fusion, ultimately facilitating the release of entrapped therapeutic agents into the

cytoplasm. This unique property has positioned GALA as a powerful tool in drug and gene

delivery, surmounting the critical barrier of endosomal escape. This guide provides an in-depth

overview of the discovery, design principles, mechanism of action, and key experimental

protocols associated with the GALA peptide.

Discovery and Design Principles
Genesis of a pH-Sensitive Fusogenic Peptide
GALA was originally synthesized by Szoka Jr. and colleagues to serve as a model for studying

the interaction of viral fusogenic peptides with lipid bilayers.[1] The design was predicated on

the observation that many viral envelope proteins undergo a low-pH-induced conformational
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change that exposes a hydrophobic fusion peptide, which then interacts with the host cell's

endosomal membrane to mediate viral entry.

Core Design Philosophy
The design of GALA was guided by several key principles aimed at creating a peptide with

potent, pH-dependent membrane-disrupting capabilities:

Amphipathicity: The peptide was designed to form an amphipathic α-helix at acidic pH, with a

hydrophobic face to interact with the lipid bilayer and a hydrophilic face to interact with the

aqueous environment.

pH-Sensitivity: The inclusion of multiple glutamic acid residues (Glu) is central to GALA's

pH-responsive behavior. At neutral pH, the carboxyl groups of glutamic acid are

deprotonated and negatively charged, leading to electrostatic repulsion that favors a random

coil conformation.[2] In the acidic environment of the endosome, these residues become

protonated, reducing electrostatic repulsion and allowing the peptide to fold into a more

stable α-helical structure.

Membrane Insertion and Pore Formation: The length of the peptide (30 amino acids) was

chosen to be sufficient to span a lipid bilayer as an α-helix.[3] The repeating glutamic acid-

alanine-leucine-alanine (EALA) motif forms the core of the peptide, providing the necessary

hydrophobicity and helical propensity.[2][4]

Amino Acid Sequence
The canonical amino acid sequence of the GALA peptide is:

WEAALAEALAEALAEHLAEALAEALEALAA[5]

Mechanism of Action: A pH-Triggered Cascade
The efficacy of GALA as an endosomal escape agent is rooted in a precise, pH-dependent

sequence of events. This process can be broken down into several key stages, as illustrated in

the workflow below.
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Caption: pH-dependent mechanism of GALA-mediated endosomal escape.

Quantitative Data
The activity of the GALA peptide has been quantified in numerous studies. The following tables

summarize key findings regarding its pH-dependent conformational change and membrane

disruption efficiency.

Parameter Value
Experimental
Condition

Reference

pH for α-helix

transition
5.0 - 5.7

Circular Dichroism

Spectroscopy
[3]

Pore-forming units 8 - 12 monomers

Mathematical

Modeling of Leakage

Kinetics

[3]

IC50 (uptake

inhibition)
~50 µM

Competition assay

with free GALA
[6]

Lipid:Peptide ratio for

leakage
~25:1

Surface Plasmon

Resonance
[3]
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Assay Time
%
Leakage/Fusio
n

pH Reference

Vesicle Content

Leakage
10 min ~80% 5.0 [5]

Gene Silencing

(in vitro)
N/A 82% N/A [7][8]

Gene Silencing

(in vivo)
N/A 58% N/A [7][8]

Experimental Protocols
Membrane Fusion (Lipid Mixing) Assay: NBD-
PE/Rhodamine-PE FRET
This assay monitors the fusion of GALA-containing liposomes with unlabeled liposomes by

measuring the decrease in Förster resonance energy transfer (FRET) between two lipid-

conjugated fluorophores, NBD-PE (donor) and Rhodamine-PE (acceptor).

Lipid Mixing Assay Workflow

1. Prepare Labeled (NBD/Rhodamine) and
Unlabeled Liposomes

2. Mix Labeled and Unlabeled Liposomes
(e.g., 1:9 ratio) 3. Add GALA Peptide 4. Lower pH to induce fusion 5. Monitor NBD fluorescence increase

(Excitation: ~460 nm, Emission: ~535 nm)

Click to download full resolution via product page

Caption: Workflow for the NBD/Rhodamine lipid mixing assay.

Detailed Methodology:

Liposome Preparation:

Labeled Liposomes: Prepare large unilamellar vesicles (LUVs) containing 0.8 mol% NBD-

PE and 0.8 mol% Rhodamine-PE in a suitable lipid composition (e.g., egg

phosphatidylcholine).
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Unlabeled Liposomes: Prepare LUVs with the same lipid composition but without the

fluorescent probes.

Mock-fused Liposomes: Prepare LUVs containing 0.08 mol% NBD-PE and 0.08 mol%

Rhodamine-PE to represent 100% fusion.[9]

Assay Procedure:

In a fluorometer cuvette, mix labeled and unlabeled liposomes at a 1:9 molar ratio in a

suitable buffer (e.g., HEPES, pH 7.4) to a final lipid concentration of 50 µM.[9]

Set the initial fluorescence to 0%.

Add GALA peptide to the desired concentration.

To initiate fusion, lower the pH of the solution to the desired acidic pH (e.g., 5.0) by adding

a small volume of a pre-determined amount of acid.

Monitor the increase in NBD fluorescence over time at an excitation wavelength of ~460

nm and an emission wavelength of ~535 nm.[9][10]

Determine the 100% fluorescence value using the mock-fused liposomes.[9]

Endosomal Escape (Content Leakage) Assay: Calcein
Leakage
This assay measures the release of a fluorescent dye, calcein, from liposomes upon GALA-

mediated membrane disruption.

Calcein Leakage Assay Workflow

1. Prepare Liposomes with
encapsulated, self-quenched Calcein 2. Add GALA Peptide 3. Lower pH to induce leakage 4. Monitor fluorescence increase due to

de-quenching upon release
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b025779?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

